REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][C:4]1[O:8][C:7]([C:9](OCC)=O)=[C:6]([OH:14])[C:5]=1[OH:15].CBr.Cl>O>[CH3:3][CH:4]1[C:5](=[O:15])[C:6]([OH:14])=[C:7]([CH3:9])[O:8]1 |f:0.1|
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ethyl 5-methyl-3,4-dihydroxy-2-furoate
|
Quantity
|
37.2 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=C(O1)C(=O)OCC)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
22.8 g
|
Type
|
reactant
|
Smiles
|
CBr
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring over a period of one hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
an additional stirring period of two hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
Extraction with methyl t-butyl ether
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1OC(=C(C1=O)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][C:4]1[O:8][C:7]([C:9](OCC)=O)=[C:6]([OH:14])[C:5]=1[OH:15].CBr.Cl>O>[CH3:3][CH:4]1[C:5](=[O:15])[C:6]([OH:14])=[C:7]([CH3:9])[O:8]1 |f:0.1|
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ethyl 5-methyl-3,4-dihydroxy-2-furoate
|
Quantity
|
37.2 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=C(O1)C(=O)OCC)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
22.8 g
|
Type
|
reactant
|
Smiles
|
CBr
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring over a period of one hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
an additional stirring period of two hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
Extraction with methyl t-butyl ether
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1OC(=C(C1=O)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][C:4]1[O:8][C:7]([C:9](OCC)=O)=[C:6]([OH:14])[C:5]=1[OH:15].CBr.Cl>O>[CH3:3][CH:4]1[C:5](=[O:15])[C:6]([OH:14])=[C:7]([CH3:9])[O:8]1 |f:0.1|
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ethyl 5-methyl-3,4-dihydroxy-2-furoate
|
Quantity
|
37.2 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=C(O1)C(=O)OCC)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
22.8 g
|
Type
|
reactant
|
Smiles
|
CBr
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring over a period of one hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
an additional stirring period of two hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
Extraction with methyl t-butyl ether
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1OC(=C(C1=O)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |